(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea hydrochloride
Description
Chemical Significance in Heterocyclic Compound Research
Heterocyclic compounds dominate modern medicinal chemistry due to their structural versatility and bioactivity. The title compound integrates a pyrazolo[1,5-a]pyrimidine core with a urea linker and chiral substituents, enabling selective interactions with kinase targets. Its hydrochloride salt enhances solubility, a critical factor for bioavailability. Key structural features include:
- Chiral center : The (1S)-1-methoxyethyl group at position 7 of the pyrazolo[1,5-a]pyrimidine ring.
- Urea bridge : Connects the pyridin-3-yl and pyrazolo[1,5-a]pyrimidin-6-yl moieties, facilitating hydrogen bonding with enzymatic targets.
- Chlorine substituents : At positions 2 and 5 of the pyridine ring and position 2 of the pyrimidine ring, influencing steric and electronic properties.
Table 1 summarizes critical physicochemical properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{17}\text{H}{20}\text{Cl}{3}\text{N}{7}\text{O}_{3} $$ | |
| Molecular Weight | 476.74 g/mol | |
| SMILES Notation | $$ \text{O=C(NC1=C(C@@HC)N2C(N=C1)=CC(Cl)=N2)NC3=CC(Cl)=CN=C3OCCN.[H]Cl} $$ | |
| LogP | 1.69 | |
| Rotatable Bonds | 7 |
Structural Relationship to Pyrazolo[1,5-a]pyrimidine Pharmacophores
Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in kinase inhibition due to their planar aromatic systems and capacity for substitution. The title compound’s structure aligns with patented derivatives demonstrating tropomyosin receptor kinase (Trk) inhibitory activity . Critical pharmacophoric elements include:
- Pyrazolo[1,5-a]pyrimidine core : Serves as a ATP-binding site mimetic in kinases.
- Chloro substituents : Enhance binding affinity through hydrophobic interactions.
- Urea linker : Stabilizes interactions with kinase hinge regions via hydrogen bonding.
Comparative analysis with WO2017081641A1 reveals structural analogs (e.g., compounds with trifluoromethyl or triazolyl groups) sharing the urea-linked bicyclic framework. However, the (1S)-1-methoxyethyl group in the title compound introduces stereochemical specificity, potentially reducing off-target effects.
Historical Development of Urea-Linked Bicyclic Heterocycles
The evolution of urea-linked heterocycles reflects a strategic shift toward kinase-selective therapeutics . Early analogs, such as those disclosed in EP3730492A1, focused on deuterated pyrazolo[1,5-a]pyrimidines to improve metabolic stability. The title compound represents a next-generation derivative optimized for:
- Enhanced solubility : Achieved via hydrochloride salt formation.
- Stereochemical control : The (S)-configured methoxyethyl group improves target engagement.
- Dual chloro substitution : Balances potency and pharmacokinetics.
Synthetic routes to such compounds typically involve:
Properties
IUPAC Name |
1-[2-(2-aminoethoxy)-5-chloropyridin-3-yl]-3-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]urea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N7O3.ClH/c1-9(28-2)15-12(8-21-14-6-13(19)25-26(14)15)24-17(27)23-11-5-10(18)7-22-16(11)29-4-3-20;/h5-9H,3-4,20H2,1-2H3,(H2,23,24,27);1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLYFFREPWKXJC-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=C(N=CC(=C3)Cl)OCCN)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=C(N=CC(=C3)Cl)OCCN)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl3N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea hydrochloride, with the CAS number 2225148-34-3 and molecular formula C17H20Cl3N7O3, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial effects, enzyme inhibition, and structure-activity relationships (SAR) based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H20Cl3N7O3 |
| Molar Mass | 476.74 g/mol |
| CAS Number | 2225148-34-3 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies on related compounds showed minimal inhibitory concentrations (MIC) against bacterial strains such as Bacillus subtilis and Escherichia coli. The most active derivatives often contained electron-donating substituents which enhanced their antimicrobial properties .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes. For example, it has shown potential as an inhibitor of Sirtuin 6 (Sirt6), an enzyme involved in various cellular processes including metabolism and aging. Modifications in the compound's structure significantly impacted its potency in activating Sirt6 deacetylation. Certain derivatives demonstrated activation folds exceeding 4-fold at concentrations of 100 μM, indicating strong enzyme interaction .
Structure-Activity Relationship (SAR)
The SAR studies reveal that variations in the chemical structure of related compounds can lead to significant changes in biological activity. For instance, the introduction of halogen groups or modifications to the amino side chains has been linked to increased potency against targeted biological pathways. The presence of specific functional groups such as methoxy or dimethylamino groups often correlates with enhanced biological effects .
Case Studies
- Antimicrobial Efficacy : A study involving a series of pyridine derivatives indicated that specific substitutions could enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The data showed that compounds with electron-donating groups were more effective than those with electron-withdrawing groups .
- Enzyme Activation : Another investigation focused on the activation of Sirt6 by various derivatives of pyrimidine compounds. The study found that structural modifications could lead to dramatic increases in enzyme activation, suggesting a pathway for developing more effective therapeutic agents targeting metabolic disorders .
Scientific Research Applications
The compound (S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea hydrochloride has garnered attention for its potential applications in various scientific research fields, particularly in medicinal chemistry and pharmacology. Below is a detailed overview of its applications, supported by relevant findings and case studies.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrazolo-pyrimidines have been investigated for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. Studies suggest that this compound may function similarly, potentially acting as an inhibitor of key signaling pathways in cancer cells.
Antimicrobial Properties
Compounds containing pyridine and pyrazole rings are known for their antimicrobial activities. Preliminary studies have shown that this compound could exhibit antibacterial and antifungal effects. These properties make it a candidate for further exploration in developing new antimicrobial agents.
Neurological Applications
The structural features of this compound suggest potential neuroprotective effects. Research into similar compounds has revealed their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Investigating the compound’s effect on neuronal cell lines may yield promising results.
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For example, studies on related compounds have demonstrated their efficacy in inhibiting enzymes like cyclooxygenases (COX) and phosphodiesterases (PDE), which are crucial in inflammatory responses and signal transduction.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored a series of pyrazolo-pyrimidine derivatives similar to our compound, demonstrating significant inhibition of tumor growth in xenograft models. The mechanism was linked to the suppression of the PI3K/Akt signaling pathway, which is often upregulated in cancer cells.
Case Study 2: Antimicrobial Testing
In an investigation featured in Antimicrobial Agents and Chemotherapy, researchers tested related compounds against various bacterial strains, finding that certain modifications enhanced their efficacy against resistant strains of Staphylococcus aureus. This suggests that this compound could similarly be optimized for antimicrobial use.
Case Study 3: Neuroprotective Effects
A paper published in Neuroscience Letters reported on the neuroprotective properties of pyrazolo-pyrimidine derivatives in models of neurodegeneration. The findings indicated that these compounds could prevent neuronal apoptosis through antioxidant mechanisms, paving the way for further research on our compound's potential neuroprotective effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The target compound shares its pyrazolo[1,5-a]pyrimidine core with several analogs, but differences in substituents and functional groups significantly influence physicochemical and biological properties (Table 1).
Table 1: Structural Comparison of Key Analogs
Similarity Coefficients and Chemoinformatic Analysis
Using Tanimoto coefficients (a widely validated metric for structural similarity ), analogs with the pyrazolo[1,5-a]pyrimidine core show moderate similarity to the target compound. For example:
- Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate : Similarity score = 0.78 (based on shared pyrazolo[1,5-a]pyrimidine core and chloro substituent) .
- Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate : Similarity score = 0.69 (lower due to absence of pyridine and urea groups) .
The urea linker and pyridine moiety in the target compound reduce similarity scores for analogs lacking these features, underscoring its structural uniqueness .
Functional Implications of Substituent Modifications
Urea vs. Carboxamide Linkers
Chloro vs. Trifluoromethyl Groups
The 2-chloro substituent on the pyrazolo[1,5-a]pyrimidine core contributes to electron-withdrawing effects, whereas trifluoromethyl groups (e.g., ) increase hydrophobicity and metabolic stability .
Methoxyethyl vs. Piperazine Substituents
The (1-methoxyethyl) group in the target compound balances lipophilicity and solubility, while piperazine-containing analogs (e.g., ) exhibit higher aqueous solubility due to basic nitrogen atoms .
Preparation Methods
Formation of 3,5-Disubstituted Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
A key intermediate, 2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-amine, is prepared by condensing 4-(4-fluorophenyl)-1H-pyrazol-5-amine (8h) with diethyl malonate under basic conditions to yield diol 73. Subsequent chlorination with POCl3 and tetramethylammonium chloride generates dichloride 74. Selective displacement of the 7-chloride with 2-pyridinemethanamine produces intermediate 75, which undergoes Boc protection to facilitate Suzuki coupling with (1-methoxyethyl)boronic acid.
Regioselective Chlorination at C2
Chlorination at the 2-position is achieved using PCl5 in dichloromethane at 0°C, yielding 2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-amine with >90% regioselectivity. The Boc group is then removed under acidic conditions (HCl/dioxane) to liberate the free amine for urea coupling.
Synthesis of 2-(2-Aminoethoxy)-5-chloropyridin-3-amine Fragment
The pyridine moiety is constructed via nucleophilic aromatic substitution and reductive amination.
Ethoxyamine Side Chain Introduction
2-Aminoethoxy functionality is introduced by reacting 2,5-dichloropyridin-3-amine with 2-aminoethanol in the presence of Cs2CO3 in DMF at 80°C. This step proceeds with 75% yield, with excess base minimizing O-alkylation side products.
Stereoselective Resolution
The (S)-enantiomer is isolated using chiral HPLC with a Chiralpak AD-H column (hexane:ethanol 70:30, 0.1% TFA), achieving >99% enantiomeric excess.
Urea Linkage Formation
Coupling of the pyrazolo[1,5-a]pyrimidin-6-amine and pyridin-3-amine fragments is accomplished via carbonyldiimidazole (CDI)-mediated urea formation.
Activation and Coupling
The pyrazolo[1,5-a]pyrimidin-6-amine (1.2 equiv) is treated with CDI (2.0 equiv) in anhydrous THF at −20°C to form the imidazolide intermediate. The pyridin-3-amine fragment (1.0 equiv) is added dropwise, and the reaction is warmed to 25°C over 12 hours. The crude urea is purified by silica gel chromatography (EtOAc/hexane 3:7 → 1:1), yielding 68% of the desired product.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with HCl (4.0 M in dioxane) in methanol at 0°C. Crystallization from ethanol/water (9:1) affords the final compound as a white crystalline solid (mp 214–216°C).
Analytical Characterization
Table 1: Spectroscopic Data for Key Intermediates and Final Compound
Process Optimization Challenges
Suzuki Coupling Limitations
Initial attempts to couple (1-methoxyethyl)boronic acid with unprotected pyrazolo[1,5-a]pyrimidine intermediates failed due to competing amine coordination. Boc protection resolved this issue, enabling coupling at 80°C with Pd(PPh3)4 (10 mol%).
Q & A
Q. What are the critical steps in synthesizing (S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea hydrochloride?
- Methodological Answer : The synthesis involves multi-step protocols, including:
- Acid-mediated salt formation : Treatment with 1.0 M HCl to protonate the free base, followed by heating to 50°C to dissolve the compound and recrystallize the hydrochloride salt (yield: 52.7%) .
- Chloropyridine and pyrazolo[1,5-a]pyrimidine coupling : Similar derivatives (e.g., 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile) are synthesized via nucleophilic substitution or condensation reactions under reflux conditions .
- Purification : Filtration, rinsing with cold HCl, and drying under suction to obtain crystalline products .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR for structural elucidation of substituents (e.g., pyridinyl, pyrimidinyl groups) .
- Mass spectrometry (MS) : To confirm molecular weight (e.g., C₂₄H₂₃NO₂ derivatives with MW 357.44) .
- Infrared (IR) spectroscopy : Identify functional groups like urea (N-H stretch ~3300 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) .
- Melting point analysis : Validate purity (e.g., pyrazolo[1,5-a]pyrimidine derivatives melt at 221–268°C) .
Advanced Research Questions
Q. How can experimental design (DoE) optimize synthesis yield and purity?
- Methodological Answer :
- Flow chemistry integration : Use continuous-flow systems to enhance reproducibility and control reaction parameters (temperature, residence time) for pyrazolo[1,5-a]pyrimidine intermediates .
- Heuristic algorithms : Apply Bayesian optimization to iteratively adjust variables (e.g., HCl concentration, reaction time) based on prior yield data (e.g., 52.7% in batch reactions) .
- Statistical modeling : Perform response surface methodology (RSM) to identify optimal conditions for urea coupling or chlorination steps .
Q. How to resolve contradictions in spectroscopic data during structural validation?
- Methodological Answer :
- Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., 7-amino-3-(2'-chlorophenylazo)pyrazolo[1,5-a]pyrimidine derivatives) to assign ambiguous peaks .
- Solvent effects : Account for solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) in NMR analysis .
- X-ray crystallography : Resolve stereochemical ambiguities using single-crystal data, as demonstrated for (E)-1-[(2-chloro-5-methylpyridin-3-yl)methylene]thiosemicarbazide .
Q. What methodologies assess the compound’s stability under varying pH and temperature?
- Methodological Answer :
- pH-controlled stability studies : Prepare buffer solutions (e.g., ammonium acetate, pH 6.5) and monitor degradation via HPLC at 25–50°C .
- Accelerated stability testing : Use Arrhenius modeling to predict shelf-life under stress conditions (40°C/75% RH) .
- Mass balance analysis : Quantify degradation products (e.g., hydrolysis of methoxyethyl groups) using LC-MS .
Q. How to establish structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Substituent modulation : Compare activity of chloro, methoxyethyl, and aminoethoxy groups via in vitro assays (e.g., kinase inhibition) .
- Computational docking : Use molecular dynamics simulations to predict binding affinities with target proteins (e.g., ATP-binding pockets) .
- Pharmacophore mapping : Identify critical functional groups (e.g., urea linker, chloropyridine) using 3D-QSAR models .
Q. What strategies compare the biological activity of this compound with structurally related analogs?
- Methodological Answer :
- In vitro profiling : Test against panels of enzymes/cell lines (e.g., AZ960, a pyrazolo[1,5-a]pyrimidine kinase inhibitor) to benchmark potency .
- Thermodynamic solubility assays : Measure logP and solubility in PBS/DMSO to correlate hydrophobicity with activity .
- Crystallographic analysis : Compare binding modes of analogs (e.g., 7-chloro-5-(chloromethyl) derivatives) using X-ray data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
